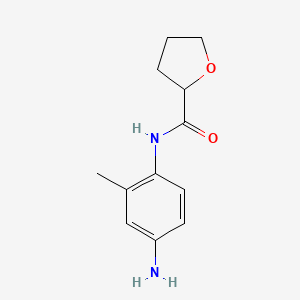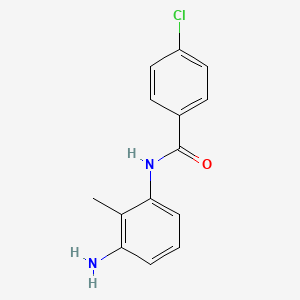
2,5-Dinitrobenzaldehyde
概要
説明
2,5-Dinitrobenzaldehyde: is an aromatic compound with the molecular formula C7H4N2O5. It is characterized by the presence of two nitro groups (-NO2) at the 2 and 5 positions on the benzene ring, and an aldehyde group (-CHO) at the 1 position. This compound is a yellow crystalline solid and is used in various chemical syntheses and research applications.
準備方法
Synthetic Routes and Reaction Conditions
2,5-Dinitrobenzaldehyde can be synthesized through the nitration of benzaldehyde. The nitration process involves the introduction of nitro groups into the benzene ring. This can be achieved by treating benzaldehyde with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction typically proceeds as follows:
Nitration of Benzaldehyde: Benzaldehyde is treated with a nitrating mixture (concentrated nitric acid and sulfuric acid) at a temperature range of 0-5°C. This results in the formation of this compound along with other isomers.
Purification: The crude product is then purified through recrystallization from suitable solvents such as ethanol or methanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Nitration: Using industrial nitrating equipment to handle large volumes of benzaldehyde and nitrating agents.
Continuous Monitoring: Ensuring precise control of reaction conditions (temperature, concentration, and reaction time) to maximize yield and minimize by-products.
Purification and Isolation: Employing industrial crystallization and filtration techniques to isolate and purify the final product.
化学反応の分析
Types of Reactions
2,5-Dinitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 2,5-Diaminobenzaldehyde.
Oxidation: 2,5-Dinitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
2,5-Dinitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive aldehyde group.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
作用機序
The mechanism of action of 2,5-dinitrobenzaldehyde involves its reactive functional groups:
Aldehyde Group: The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function.
Nitro Groups: The nitro groups can undergo reduction to form amino groups, which can further participate in various biochemical reactions.
類似化合物との比較
2,5-Dinitrobenzaldehyde can be compared with other nitrobenzaldehydes, such as:
2-Nitrobenzaldehyde: Contains a single nitro group at the 2 position. It is less reactive compared to this compound due to the presence of only one nitro group.
3-Nitrobenzaldehyde: Contains a nitro group at the 3 position. It has different reactivity and properties compared to this compound.
4-Nitrobenzaldehyde: Contains a nitro group at the 4 position. It is used in different synthetic applications compared to this compound.
Uniqueness: : The presence of two nitro groups in this compound makes it more reactive and versatile in chemical reactions compared to its mono-nitro counterparts.
特性
IUPAC Name |
2,5-dinitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O5/c10-4-5-3-6(8(11)12)1-2-7(5)9(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQDLKFHFLTMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597693 | |
| Record name | 2,5-Dinitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198424-70-2 | |
| Record name | 2,5-Dinitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















